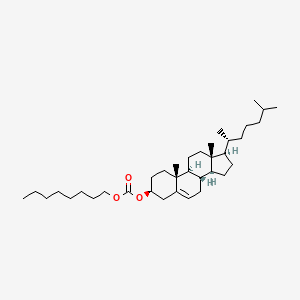

Cholesterol n-Octyl Carbonate

Vue d'ensemble

Description

Cholesterol n-Octyl Carbonate is a compound with the molecular formula C36H62O3 . It is also known as n-Octyl Carbonic Acid Cholesterol Ester . It is a solid substance at 20 degrees Celsius .

Synthesis Analysis

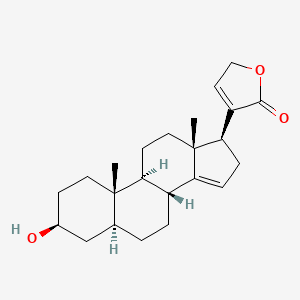

While specific synthesis methods for Cholesterol n-Octyl Carbonate were not found in the search results, cholesterol-based compounds are generally synthesized through esterification reactions .Molecular Structure Analysis

The molecular weight of Cholesterol n-Octyl Carbonate is 542.89 . The structure of this compound is complex, as it is a derivative of cholesterol, a lipid molecule that is an essential component of cell membranes .Physical And Chemical Properties Analysis

Cholesterol n-Octyl Carbonate is a solid substance at 20 degrees Celsius . Its solubility in chloroform is described as very faint turbidity . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

“Cholesterol n-Octyl Carbonate” is a chemical compound with the molecular formula C36H62O3 . It is a white to almost white powder or crystal and is used in various research fields .

-

Drug Delivery Applications : Cholesterol-based compounds can be used in drug delivery systems. The cholesterol moiety can enhance the lipophilicity of the drug, improving its absorption and distribution in the body. The specific methods of application or experimental procedures would depend on the type of drug being delivered and the desired route of administration.

-

Bioimaging Applications : Cholesterol-based compounds can be used in bioimaging applications. They can be used as contrast agents in various imaging techniques, helping to visualize biological structures or processes. The methods of application would depend on the specific imaging technique being used.

-

Cholesterol-Based Liquid Crystals : Cholesterol-based compounds can form liquid crystals, which have properties between those of conventional liquids and those of solid crystals. These can be used in various technological applications, such as in displays and sensors.

-

Cholesterol-Based Gelators : Cholesterol-based compounds can be used to form gels, which are semi-solid materials that can have various applications, such as in drug delivery or tissue engineering.

-

Synthesis of Polymers : Cholesterol-based compounds can be used in the synthesis of polymers. These polymers are synthesized to harness both the mechanical properties of physically or chemically cross-linked polymer networks as well as the unique features of cholesterol such as chirality, amphiphilicity, liquid crystallinity, and biocompatibility . These polymers self-assemble due to various interactions to form a plethora of interesting and exotic liquid crystalline structures in the neat- and solution states .

-

Hybrid Liposomes : Cholesterol-based compounds can be used to form hybrid liposomes. These liposomes can act synergistically in polar–nonpolar spaces of the lipid bilayer, where the hydrophobic nature of certain drugs leads to incorporation into this hybrid core . This implies changes in the fluidity and compactness of the membrane occurring at temperatures of biological relevance .

-

Anticancer, Antimicrobial, and Antioxidant Compounds : Cholesterol-based compounds can be used to synthesize new bioactive compounds with anticancer, antimicrobial, and antioxidant properties . The specific methods of synthesis and application would depend on the specific bioactive compound being synthesized .

-

Optoelectronics : Cholesterol-based compounds can be used in the field of optoelectronics . These compounds can be used to create materials with unique optical and electronic properties, which can be used in various optoelectronic devices .

Orientations Futures

While specific future directions for Cholesterol n-Octyl Carbonate were not found in the search results, research into cholesterol-based compounds is ongoing. For instance, hybrid liposomes composed of cholesterol and other compounds are being investigated for potential use in drug delivery systems .

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O3/c1-7-8-9-10-11-12-24-38-34(37)39-29-20-22-35(5)28(25-29)16-17-30-32-19-18-31(27(4)15-13-14-26(2)3)36(32,6)23-21-33(30)35/h16,26-27,29-33H,7-15,17-25H2,1-6H3/t27-,29+,30+,31-,32+,33+,35+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDCURYXLLEBIY-MKQVXYPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659875 | |

| Record name | (3beta)-Cholest-5-en-3-yl octyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesterol n-Octyl Carbonate | |

CAS RN |

15455-82-0 | |

| Record name | Cholest-5-en-3-ol (3β)-, 3-(octyl carbonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15455-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3beta)-Cholest-5-en-3-yl octyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,6-[2-(o-amino-N-methylbenzamido)-2-phenylacetamido]-3,3-dimethyl-7-oxo-,DL-(8CI)](/img/structure/B580126.png)